GPR35 Agonist Potency: Sub-micromolar Activity Distinct from Class Baseline
The brominated compound demonstrates agonist activity at the human GPR35 receptor with an IC50 of 650 nM in a functional desensitization assay. This level of potency is a specific characteristic of the 4-bromo substitution pattern, as the unsubstituted parent and many other simple N-arylpiperazines show negligible activity at this target, making the bromine a key pharmacophore element [1].
| Evidence Dimension | Agonist potency at GPR35 |
|---|---|
| Target Compound Data | IC50 = 650 nM; EC50 = 700 nM |
| Comparator Or Baseline | Class Baseline (unsubstituted phenyl piperazines) |
| Quantified Difference | Activity is >100-fold greater than typical inactive analogs |
| Conditions | Human HT-29 cells; induction of cell desensitization to 1 µM zaprinast |
Why This Matters
The presence of sub-micromolar GPR35 activity provides a clear, target-based justification for selecting the brominated analog over its inactive or untested close relatives in immunology and inflammation research.
- [1] BindingDB. BDBM50259865 / CHEMBL4066109. Affinity Data for GPR35 Agonist Activity. View Source
